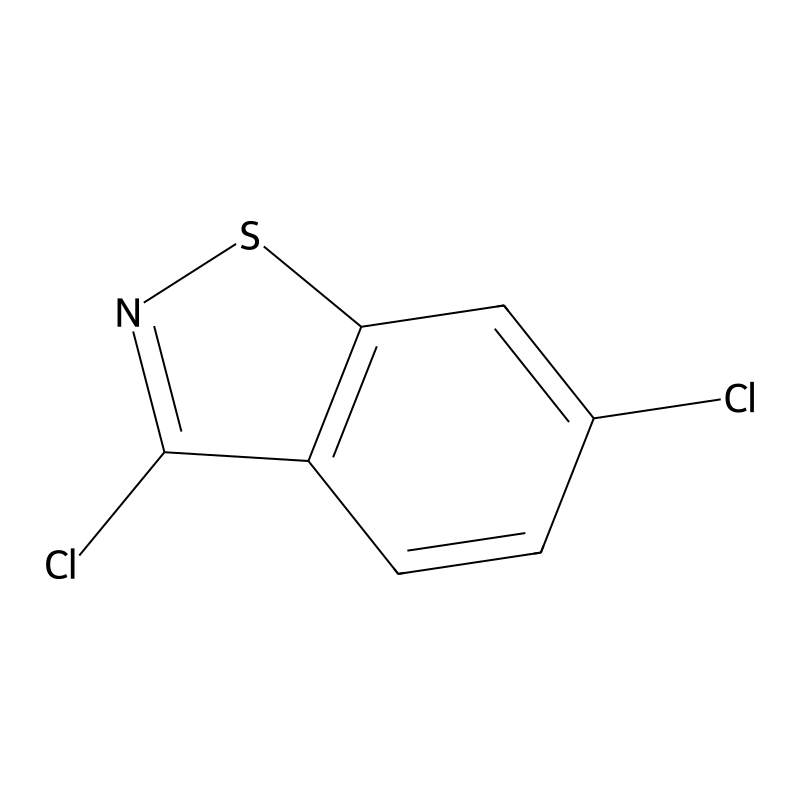

3,6-dichloro-1,2-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dichloro-1,2-benzothiazole is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. It is a derivative of benzothiazole, which is widely recognized for its diverse biological and pharmacological properties. The compound's chemical formula is C7H3Cl2N2S, and it features two chlorine atoms at the 3 and 6 positions of the benzothiazole ring, which enhances its reactivity and potential applications in various fields.

- Oxidation: This compound can be oxidized to form derivatives such as sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can modify its structure, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur with amines or thiols, introducing various functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

3,6-Dichloro-1,2-benzothiazole exhibits significant biological activity:

- Antimicrobial Properties: The compound has shown efficacy against various microbial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Research indicates its ability to inhibit certain cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action: Its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase, which are crucial for microbial growth and replication.

Several methods exist for synthesizing 3,6-dichloro-1,2-benzothiazole:

- Chlorination of 2-Hydroxy-6-chlorobenzothiazole: This method involves chlorination in a toluene solution with pyridine as an acid-binding agent at 70°C while introducing chlorine gas into the solution.

- Industrial Production: Large-scale production often employs optimized chlorination processes to ensure high yield and purity. These methods are designed to meet industrial standards for various applications .

3,6-Dichloro-1,2-benzothiazole has diverse applications across multiple fields:

- Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Agriculture: The compound is utilized in developing agrochemicals due to its biological activity.

- Dyes and Rubber Accelerators: It finds applications in industrial chemistry for producing dyes and rubber accelerators .

Studies have focused on the interactions of 3,6-dichloro-1,2-benzothiazole with various biological targets. Its mechanism of action involves binding to specific enzymes and pathways that lead to its antimicrobial and anticancer effects. Ongoing research aims to elucidate these interactions further to enhance its therapeutic potential .

Several compounds share structural similarities with 3,6-dichloro-1,2-benzothiazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2,6-Dichlorobenzothiazole | Chlorinated derivative of benzothiazole | Exhibits similar biological properties but different substitution pattern. |

| 2-Aminobenzothiazole | Contains an amino group | Known for its applications in medicinal chemistry as an anticancer agent. |

| Benzoxazole | Related heterocyclic compound | Utilized in drug discovery and industrial processes; lacks chlorine substitutions. |

| 2,5-Dichlorobenzothiazole | Another chlorinated derivative | Similar reactivity but different substitution positions affecting biological activity. |

| 2,7-Dichlorobenzothiazole | Contains chlorine at different positions | Offers unique reactivity profiles compared to 3,6-dichloro variant. |

Uniqueness

3,6-Dichloro-1,2-benzothiazole stands out due to its specific substitution pattern that imparts unique chemical and biological properties. The dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .